molecular formula C30H29BO2 B13090567 4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane

4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane

Cat. No.: B13090567
M. Wt: 432.4 g/mol
InChI Key: IEFLQJFARQDOBM-UHFFFAOYSA-N
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Description

4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane is a boronic ester compound widely used in organic synthesis. It features a dioxaborolane ring and a phenyl group, making it a versatile reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Catalyst: Palladium-based catalysts for coupling reactions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: To ensure consistent quality and yield

    Purification: Through recrystallization or chromatography to achieve high purity levels

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane undergoes several types of reactions, including:

    Oxidation: Conversion to boronic acids or alcohols

    Reduction: Formation of boranes

    Substitution: Particularly in Suzuki-Miyaura coupling reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like ethanol or water

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl compounds

    Oxidation: Boronic acids or phenols

    Reduction: Boranes or alcohols

Scientific Research Applications

4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility:

    Chemistry: As a reagent in cross-coupling reactions to form complex organic molecules

    Biology: In the synthesis of biologically active compounds and drug intermediates

    Medicine: For the development of pharmaceuticals and diagnostic agents

    Industry: In the production of polymers, dyes, and electronic materials

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable carbon-carbon bonds via Suzuki-Miyaura coupling. The mechanism involves:

    Activation: Of the boronic ester by a palladium catalyst

    Transmetalation: Between the boronic ester and an organohalide

    Reductive Elimination: To form the desired biaryl product

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane is unique due to its high stability and reactivity in forming carbon-carbon bonds. Its structure allows for efficient coupling reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C30H29BO2

Molecular Weight

432.4 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C30H29BO2/c1-29(2)30(3,4)33-31(32-29)28-20-18-27(19-21-28)26-16-14-25(15-17-26)24-12-10-23(11-13-24)22-8-6-5-7-9-22/h5-21H,1-4H3

InChI Key

IEFLQJFARQDOBM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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